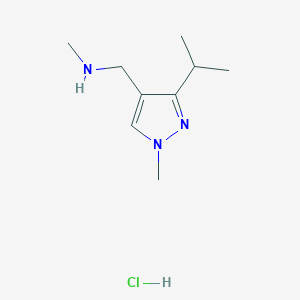

N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride

Description

N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.

Properties

IUPAC Name |

N-methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.ClH/c1-7(2)9-8(5-10-3)6-12(4)11-9;/h6-7,10H,5H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWBDDUQFDYBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1CNC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Alkylation: The next step is the alkylation of the pyrazole ring

N-Methylation: The final step involves the methylation of the nitrogen atom on the pyrazole ring. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Formation of Hydrochloride Salt: The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Quality Control: Analytical methods such as HPLC and NMR are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

- N-Methyl-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Uniqueness

N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride is unique due to its specific pyrazole structure and the presence of both methyl and isopropyl groups. This unique combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula: C₈H₁₅N₃·HCl

- Molecular Weight: Approximately 189.7 g/mol

- IUPAC Name: this compound

- InChI Key: ZQGCZMKSHLRIKL-UHFFFAOYSA-N

The compound's structure includes a pyrazole ring with methyl and isopropyl groups, which contribute to its biological activity by influencing molecular interactions and solubility.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring: Cyclization of hydrazine derivatives with 1,3-diketones.

- Alkylation: Introduction of alkyl groups to the pyrazole ring.

- N-Methylation: Methylation of the nitrogen atom using methyl iodide or dimethyl sulfate.

- Formation of Hydrochloride Salt: Treatment with hydrochloric acid to form the hydrochloride salt.

These methods can be optimized for higher yields and purity, often utilizing continuous flow reactors and Lewis acid catalysts.

This compound may exert its biological effects through several mechanisms:

Enzyme Inhibition:

The compound is believed to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By binding to MAO's active site, it prevents substrate access, leading to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism suggests potential therapeutic applications in treating neurological disorders.

Antimicrobial Activity:

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, related compounds have shown significant antifungal activity against various pathogens, suggesting that this compound may also possess similar properties .

Biological Activity Data

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits significant activity against fungi |

| Enzyme Inhibition | Potential MAO inhibitor |

| Neurotransmitter Regulation | Increases serotonin and dopamine levels |

Neuropharmacological Effects

A study investigating the neuropharmacological effects of pyrazole derivatives found that compounds with similar structures displayed anxiolytic and antidepressant-like effects in animal models. These findings support the hypothesis that this compound may have potential applications in treating mood disorders .

Antifungal Activity

Another research effort evaluated a series of synthesized pyrazole carboxamides for antifungal activity. The results indicated that certain derivatives exhibited potent antifungal effects against multiple strains, providing a basis for exploring N-Methyl derivatives in similar assays .

Applications

The unique structure and biological activities of this compound make it a valuable candidate in various fields:

Medicinal Chemistry:

Due to its potential as a neuroprotective agent and enzyme inhibitor, it could be further developed for therapeutic use in treating depression, anxiety, or neurodegenerative diseases.

Agricultural Chemistry:

Given its antimicrobial properties, this compound may also find applications in agrochemicals as a fungicide or bactericide.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine hydrochloride in laboratory settings?

- Methodological Answer:

- Respiratory Protection: Use P95 (US) or P1 (EU) particulate respirators for low exposure. For higher protection, OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirators are advised .

- Skin Protection: Wear impermeable gloves and full-body protective suits. Glove material selection should account for penetration time and degradation rates, though specific recommendations are unavailable due to limited testing .

- Storage: Ensure stability by avoiding incompatible materials (data not available) and prevent environmental release into drainage systems .

Q. How can researchers synthesize and characterize this compound?

- Methodological Answer:

- Synthesis: Isoxazole derivatives like this compound are synthesized via Mannich reactions or alkylation of pyrazole intermediates. For example, N-methylation of pyrazole-based amines followed by HCl salt formation is a common route .

- Characterization: Use techniques such as:

- NMR/FTIR: Confirm functional groups (e.g., methylamine, pyrazole rings).

- HPLC-MS: Assess purity and molecular weight (e.g., C12H15ClN2S, MW 254.78) .

- X-ray Crystallography: Resolve crystal structure for stereochemical analysis (if crystalline) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer:

- Solubility: Polar solvents like water and alcohols are preferred due to the hydrochloride salt’s ionic nature. Experimental determination via saturation shake-flask method is recommended, as no empirical data exist .

- Stability: Stable under recommended storage (room temperature, dry conditions). Decomposition products are unknown; accelerated stability studies (e.g., 40°C/75% RH for 6 months) can assess degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against related derivatives?

- Methodological Answer:

- Comparative Assays: Use cell-based models (e.g., A549/HeLa) to compare cytotoxicity, binding affinity, and solubility. For example, similar compounds show perinuclear staining, suggesting subcellular targeting .

- Table: Biological Activity Comparison

| Compound | Cytotoxicity | Solubility | Binding Affinity |

|---|---|---|---|

| This compound | Moderate | High | High |

| [2-(Difluoromethoxy)-4-methoxyphenyl]methanamine | Low | Moderate | Moderate |

| (4-Bromo-2,6-difluorophenyl)methanamine | High | Low | High |

Q. What strategies can resolve contradictions in reported stability or reactivity data?

- Methodological Answer:

- Data Gap Analysis: When decomposition products or incompatible materials are undocumented (e.g., ), employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify thermal degradation thresholds.

- Reactivity Predictions: Use computational tools (e.g., DFT calculations) to model interactions with common lab reagents, compensating for missing experimental data .

Q. How does the methyl group at the 3-position influence the compound’s pharmacological activity?

- Methodological Answer:

- Structure-Activity Relationship (SAR): The methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Test via logP measurements (e.g., shake-flask vs. computational methods like XLogP3) .

- Enzyme Assays: Evaluate inhibition of target enzymes (e.g., neurotransmitter-modulating enzymes) using fluorometric or colorimetric assays. Compare activity with non-methylated analogs .

Q. What advanced analytical techniques are critical for impurity profiling during synthesis?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.